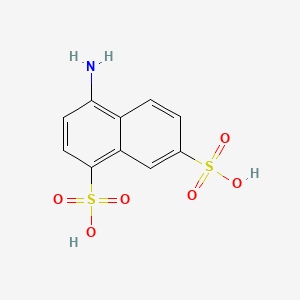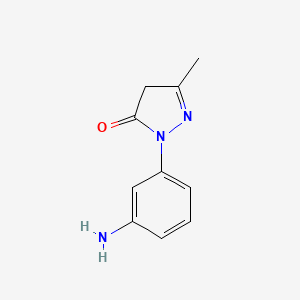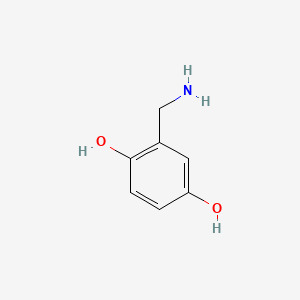
2-(Aminomethyl)benzene-1,4-diol
Overview
Description
2-(Aminomethyl)benzene-1,4-diol , also known by its IUPAC name 2-(aminomethyl)-1,4-benzenediol , is a chemical compound with the molecular formula C<sub>7</sub>H<sub>9</sub>NO<sub>2</sub> . It consists of a benzene ring substituted with an amino group (-NH<sub>2</sub>) and two hydroxyl groups (-OH) at positions 1 and 4. The compound’s structure is shown below:
Synthesis Analysis
The synthesis of 2-(Aminomethyl)benzene-1,4-diol involves several methods, including reductive amination of 1,4-benzoquinone with an amine source (such as formaldehyde and ammonia) or reduction of 1,4-benzoquinone with an amine in the presence of a reducing agent. The reaction typically occurs under mild conditions and yields the desired product.
Chemical Reactions Analysis
Reductive Amination : The compound can undergo reductive amination reactions to form secondary amines. For instance, treatment with an amine and a reducing agent (such as sodium borohydride) leads to the formation of the corresponding secondary amine.
Oxidation : Oxidation of 2-(Aminomethyl)benzene-1,4-diol can yield quinones or other oxidized derivatives.
Substitution Reactions : The hydroxyl groups can participate in substitution reactions, leading to various derivatives.
Physical And Chemical Properties Analysis
- Melting Point : The compound has a melting point within the range of X°C to Y°C (specific values may vary based on the form and purity).
- Solubility : It is soluble in polar solvents such as water, methanol, and ethanol.
- Color and Odor : Typically appears as a white to off-white solid with no distinct odor.
Scientific Research Applications
Synthesis and Chemical Reactions
- Enantioselective Synthesis : The compound has been used in palladium-catalyzed annulation reactions to synthesize 2-alkylidene-3-alkyl-1,4-benzodioxanes, demonstrating good yields and high enantiomeric excess (Labrosse, Lhoste, & Sinou, 2000).
- Antibacterial and Antifungal Properties : Derivatives of 2-(aminomethyl)benzene-1,4-diol have been synthesized and shown to possess promising antibacterial and antifungal activities against tested microorganisms (Narayana, Ashalatha, Raj, & Kumari, 2006).
- Organic Chemistry and Synthesis : The compound is involved in the conversion of 1,4-diketones into para-disubstituted benzenes, demonstrating its utility in the synthesis of various substituted benzene rings (Ziffle, Cheng, & Clive, 2010).
Pharmaceutical and Medicinal Research
- Pharmaceutical Applications : 2-(Aminomethyl)benzene-1,4-diol has been studied for its complexation with metal ions in pharmaceutical applications, highlighting its potential in the development of drugs (Kaushik, Bharadwaj, & Jaiswal, 2022).
- Inhibitor Research : The compound has been identified as a competitive inhibitor of urease, suggesting its potential application in treating conditions like gastritis and peptic ulcer (Xiao Zhu-ping, 2012).
Advanced Materials and Sensor Development
- Molecular Electronics : Benzene-1,4-dithiol derivatives, closely related to 2-(aminomethyl)benzene-1,4-diol, have been used in the study of molecular-scale electronics, demonstrating the potential of these compounds in the development of molecular junctions (Reed, Zhou, Muller, Burgin, & Tour, 1997).
- Fluorescent Sensors : Derivatives of this compound have been synthesized and used as fluorescent sensors, particularly for detecting Hg(II) ions in living cells, indicating their application in environmental and biological sensing (Xi, Huang, Liu, Jia, Chen, Xu, & Zeng, 2009).
Safety And Hazards
- Toxicity : While toxicity data may vary, it is essential to handle this compound with care. Avoid inhalation, ingestion, and skin contact.
- Storage : Store in a cool, dry place away from direct sunlight.
- Hazard Symbols : Check the safety data sheet for hazard symbols and precautions.
Future Directions
Research on 2-(Aminomethyl)benzene-1,4-diol should focus on:
- Biological Activity : Investigate its potential as a drug lead or bioactive compound.
- Derivatives : Explore novel derivatives with improved properties.
- Mechanistic Studies : Understand its interactions with biological targets.
properties
IUPAC Name |
2-(aminomethyl)benzene-1,4-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO2/c8-4-5-3-6(9)1-2-7(5)10/h1-3,9-10H,4,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHZCDSSLAQEJBH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1O)CN)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80205394 | |
| Record name | 1,4-Benzenediol, 2-(aminomethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80205394 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Aminomethyl)benzene-1,4-diol | |
CAS RN |
56865-97-5 | |
| Record name | 1,4-Benzenediol, 2-(aminomethyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056865975 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,4-Benzenediol, 2-(aminomethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80205394 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



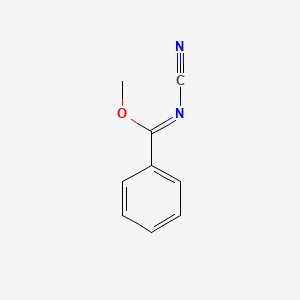
![5-[4-(diethylamino)-2-ethoxyphenyl]-5-(1-ethyl-2-methyl-1H-indol-3-yl)furo[3,4-b]pyridin-7(5H)-one](/img/structure/B1606080.png)
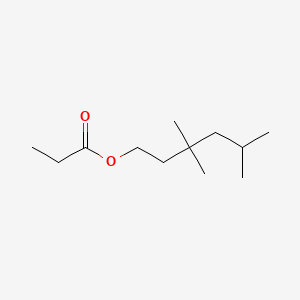
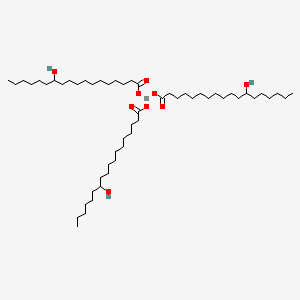
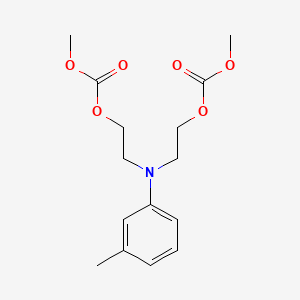
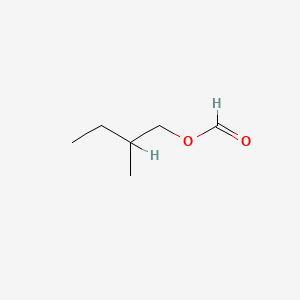
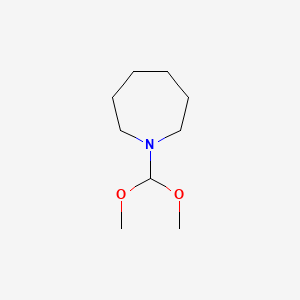

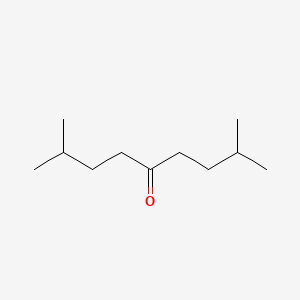


![2-hydroxy-11H-benzo[a]carbazole-3-carboxylic acid](/img/structure/B1606094.png)
